N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide is a pyrazole-derived compound characterized by a 1H-pyrazole core substituted at the 1-position with an oxan-4-ylmethyl group and at the 4-position with a 5-phenylpentanamide chain.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-20(9-5-4-8-17-6-2-1-3-7-17)22-19-14-21-23(16-19)15-18-10-12-25-13-11-18/h1-3,6-7,14,16,18H,4-5,8-13,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMOCAXJMWGYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the tetrahydropyran ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The tetrahydropyran ring can be prepared by the hydrogenation of dihydropyran using a catalyst such as Raney nickel .
The final step involves the coupling of the pyrazole ring with the tetrahydropyran ring and the phenylpentanamide chain. This can be achieved through a series of condensation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
Pyrazole derivatives often exhibit bioactivity dependent on substituent patterns. Key analogues include:
Key Observations :
- Substituent Diversity : The target compound’s oxan-4-ylmethyl group distinguishes it from nitro- or phenyl-substituted analogues. This substitution likely enhances solubility compared to nitro-containing derivatives .
- Amide vs.
- Pharmacological Gaps : While nitro-substituted pyrazoles (e.g., ) show antimicrobial activity, the target compound lacks reported bioactivity data, highlighting a research gap.
Physicochemical and Pharmacokinetic Predictions
Research Findings and Limitations
- Antimicrobial Activity: Four 1,3,4-thiadiazole derivatives outperformed others against E. coli, B. mycoides, and C. albicans . The target compound’s lack of a nitro or thiadiazole moiety may limit similar efficacy unless the pentanamide chain confers novel mechanisms.
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrazole ring and an oxane moiety, suggest potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which comprises:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Oxane Moiety : A six-membered cyclic ether that contributes to the compound's biological properties.
- Phenyl Group : A benzene ring that enhances the lipophilicity and potential receptor interactions of the compound.
The molecular formula for this compound is CHNO, with a molecular weight of approximately 302.39 g/mol.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole ring suggests potential inhibitory effects on various biological pathways, particularly in enzyme modulation. Further studies are needed to elucidate these mechanisms definitively.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antitumor activity. For instance, a related pyrazole compound was shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer types.
| Study Reference | Compound Tested | Cancer Type | Mechanism |
|---|---|---|---|
| Pyrazole Derivative | Breast Cancer | Induction of apoptosis | |
| Pyrazole Analog | Lung Cancer | Cell cycle arrest |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes, such as COX-2, which are crucial in inflammatory responses.
| Study Reference | Compound Tested | Inflammatory Model | Effect |
|---|---|---|---|
| Pyrazole Derivative | Carrageenan-induced paw edema | Reduced swelling | |
| Pyrazole Analog | LPS-induced inflammation | Decreased cytokine levels |
Case Studies
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Case Study 1: Anticancer Effects
- Objective : Evaluate the anticancer effects of this compound.
- Method : In vitro assays were performed on breast cancer cell lines.
- Results : The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
-
Case Study 2: Anti-inflammatory Activity
- Objective : Investigate the anti-inflammatory properties in an animal model.
- Method : Mice were treated with the compound prior to induction of inflammation.
- Results : Significant reduction in paw edema was observed, indicating promising anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
